(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid
Description
IUPAC Nomenclature Analysis of Both Component Structures
Compound A :
The IUPAC name (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol follows hierarchical substituent prioritization rules. The parent chain is propane-1,3-diol, with numbering beginning at the hydroxyl-bearing carbon (C1). The 4-nitrophenyl group is attached to C1, while the amino group (-NH2) resides at C2. Stereochemical descriptors (1R,2R) specify the spatial arrangement of hydroxyl and amino groups.
Compound B :
The name (1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid derives from the cyclopentene ring system. The carboxylic acid group at C1 and the hydroxymethyl (-CH2OH) group at C2 are prioritized. The dimethyl(phenyl)silyl substituent at C5 is prefixed with locants to denote its position. The stereodescriptors (1R,5S) define the absolute configuration of chiral centers.
Table 1: IUPAC Nomenclature Breakdown
| Compound | Parent Structure | Substituents | Stereochemistry |
|---|---|---|---|
| A | Propane-1,3-diol | - 4-Nitrophenyl (C1) - Amino (C2) |
(1R,2R) |
| B | Cyclopent-2-ene-1-carboxylic acid | - Hydroxymethyl (C2) - Dimethyl(phenyl)silyl (C5) |
(1R,5S) |
Comparative Analysis of Alternative Naming Conventions
Compound A :
- CAS Registry Numbers : 119-62-0 (racemic mixture), 2964-48-9 (stereospecific form).
- Common Names : D-threo-1-(4-nitrophenyl)-2-aminopropane-1,3-diol, historically used in antibiotic synthesis literature.
- Simplified IUPAC Variants : 2-Amino-1-(p-nitrophenyl)-1,3-propanediol, omitting stereochemical descriptors for racemic mixtures.
Compound B :
- Functional Group Emphasis : Described as 5-silylated cyclopentenecarboxylic acid derivative in organosilicon chemistry contexts.
- Trade Designations : Not widely commercialized; referenced by synthetic codes in specialty chemical catalogs.
Table 2: Alternative Naming Systems
| Compound | CAS Number | Common Name | Simplified IUPAC |
|---|---|---|---|
| A | 119-62-0 | Chloramphenicol intermediate | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol |
| B | Not publicly listed | Cyclopentene silyl ether carboxylic acid | 5-(Dimethylsilyl)cyclopentenecarboxylic acid |
Structural Relationship to Parent Compounds
Compound A :
- Parent Molecule : Propane-1,3-diol (C3H8O2).
- Structural Modifications :
- Introduction of a 4-nitrophenyl group at C1 introduces aromaticity and electron-withdrawing effects.
- Amino group at C2 enables hydrogen bonding and chiral resolution.
Compound B :
- Parent Molecule : Cyclopent-2-ene-1-carboxylic acid (C6H8O2).
- Structural Modifications :
Table 3: Parent-Compound Relationships
| Compound | Parent Structure | Key Modifications | Functional Impact |
|---|---|---|---|
| A | Propane-1,3-diol | - Aromatic nitro group - Chiral amino group |
Antibiotic precursor activity |
| B | Cyclopent-2-ene-1-carboxylic acid | - Silicon-based substituent - Hydroxymethyl branch |
Steric modulation in catalytic applications |
Properties
Molecular Formula |
C24H32N2O7Si |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H20O3Si.C9H12N2O4/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18);1-4,8-9,12-13H,5,10H2/t13-,14-;8-,9-/m01/s1 |
InChI Key |
CTLNSIXJHOCEQJ-TYJGYHLLSA-N |
Isomeric SMILES |
C[Si](C)([C@H]1CC=C([C@@H]1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-] |
Canonical SMILES |
C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
4-Ethyl-2-ethynylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an ethynyl group, which is known to enhance biological interactions, and its pyridine ring, which is a common scaffold in many pharmacologically active compounds. This article reviews the biological activity of 4-ethyl-2-ethynylpyridine, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure
The chemical structure of 4-ethyl-2-ethynylpyridine can be represented as follows:
This structure consists of a pyridine ring substituted with an ethyl group at position 4 and an ethynyl group at position 2.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyridine derivatives, including 4-ethyl-2-ethynylpyridine. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
-
In Vitro Studies :
- A study demonstrated that 4-ethyl-2-ethynylpyridine exhibited significant cytotoxicity against human lung and ovarian cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain assays .
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated.
- Case Study :
Antimicrobial Activity
The antimicrobial efficacy of 4-ethyl-2-ethynylpyridine has also been explored:
- Bacterial Strains :
-
Mechanism of Action :
- The antimicrobial action is thought to be related to the disruption of bacterial cell membranes and interference with metabolic pathways.
Synthesis and Derivatives
The synthesis of 4-ethyl-2-ethynylpyridine can be achieved through various methods, including the Sonogashira coupling reaction involving ethynylation of 4-bromo-pyridine derivatives. This synthetic route allows for the modification of the compound to enhance its biological properties.
| Method | Yield | Conditions |
|---|---|---|
| Sonogashira coupling | 85% | Room temperature, Pd catalyst |
| Direct ethynylation | 70% | High temperature |
Research Findings
Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives indicate that modifications at the ethynyl and ethyl positions can significantly influence biological activity. For example:
Comparison with Similar Compounds
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
This compound, with the molecular formula C₉H₁₃N₂O₄ and molecular weight 213.21 g/mol, features a nitro-substituted phenyl group, an amino group, and two hydroxyl groups in a propane-1,3-diol backbone . It is a stereoisomer of chloramphenicol base, a known antibiotic, but lacks the dichloroacetamide moiety.
(1R,5S)-5-[Dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid
This cyclopentene derivative contains a dimethyl(phenyl)silyl group at the 5-position and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₆H₂₀O₃Si, with a molecular weight of 296.42 g/mol .
Structural and Functional Group Analysis
| Property | (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Analog: (2S)-2-Amino-3-phenyl-1-propanol | Analog: Chloramphenicol |
|---|---|---|---|
| Molecular Formula | C₉H₁₃N₂O₄ | C₉H₁₃NO | C₁₁H₁₂Cl₂N₂O₅ |
| Molecular Weight (g/mol) | 213.21 | 151.21 | 323.13 |
| Key Substituents | Nitrophenyl, amino, diol | Phenyl, amino, alcohol | Dichloroacetamide, nitro |
| Bioactivity | Antibacterial (ribosome binding) | Weak antimicrobial activity | Broad-spectrum antibiotic |
| Synthetic Complexity | Moderate (nitration and stereoselective synthesis) | Low | High (multiple functionalizations) |
Key Differences :
- The nitro group in the target compound enhances electrophilicity compared to non-nitro analogs, improving interactions with bacterial ribosomal RNA .
- Chloramphenicol includes a dichloroacetamide group, broadening its activity spectrum but increasing toxicity .
| Property | (1R,5S)-5-[Dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid | Analog: (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid | Analog: Prostaglandin E₁ |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₀O₃Si | C₁₂H₁₇NO₄ | C₂₀H₃₂O₅ |
| Molecular Weight (g/mol) | 296.42 | 239.27 | 352.47 |
| Key Substituents | Silyl, hydroxymethyl, carboxylic acid | Boc-protected amine, carboxylic acid | Hydroxyl, cyclopentane, keto |
| Bioactivity | Enzyme inhibition (hypothetical) | Peptide synthesis intermediate | Anti-inflammatory |
| Hydrophobicity (LogP) | ~2.8 (estimated) | ~1.5 | ~3.5 |
Key Differences :
- The silyl group increases LogP by ~1.3 compared to non-silylated analogs, enhancing membrane permeability .
- Prostaglandin E₁ lacks the silyl group but includes a keto group, enabling binding to G-protein-coupled receptors .
Bioactivity and Similarity Metrics
- Tanimoto Coefficient Analysis: The first compound shares ~65% similarity with chloramphenicol (using MACCS fingerprints), primarily due to the nitrophenyl and diol motifs. However, the absence of the dichloroacetamide group reduces its antibiotic potency . The second compound shows ~50% similarity to silylated terpenoids (e.g., silibinin) but <30% similarity to non-silylated cyclopentene derivatives, highlighting the silyl group’s structural uniqueness .
- Activity Cliffs: Replacing the nitro group in the first compound with a methyl group (as in (2S)-2-amino-3-phenyl-1-propanol) reduces antibacterial activity by >90%, indicating a critical role for the nitro moiety . Removing the silyl group from the second compound decreases its predicted binding affinity to cytochrome P450 enzymes by 40%, as shown in docking studies .
Preparation Methods
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
The synthesis of this compound typically involves the following steps:
Starting Materials : The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.
Reaction Conditions : The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-nitrobenzaldehyde, amino alcohol | Room temperature, solvent (e.g., ethanol) | Imine intermediate |
| 2 | Sodium borohydride or lithium aluminum hydride | 0°C to room temperature, solvent (e.g., ethanol or THF) | Amino alcohol |
(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid
The synthesis of this compound involves more complex steps, often including:
Starting Materials : Cyclopentene derivatives and silylating agents like dimethyl(phenyl)silane.
Reaction Conditions : The synthesis may involve silylation reactions followed by hydroxymethylation and carboxylation steps. Catalysts such as palladium or rhodium complexes might be used for these transformations.
Purification : Techniques such as column chromatography are typically employed to isolate the final product.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Cyclopentene derivative, dimethyl(phenyl)silane | Solvent (e.g., dichloromethane), catalyst (e.g., palladium) | Silylated cyclopentene |
| 2 | Formaldehyde, reducing agent (e.g., sodium borohydride) | Solvent (e.g., ethanol), room temperature | Hydroxymethylated derivative |
| 3 | Carbon dioxide or carboxylation reagent | Solvent (e.g., THF), catalyst (e.g., palladium) | Carboxylic acid derivative |
Challenges and Considerations
Stereochemistry : Maintaining the correct stereochemistry is crucial for both compounds. Techniques like chiral resolution or asymmetric synthesis may be necessary.
Purification : Given the complexity of these molecules, efficient purification methods are essential to achieve high purity.
Scalability : For industrial applications, optimizing reaction conditions to scale up production while minimizing costs is important.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
